

# An In-depth Technical Guide to 4-Propylnonane

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## Compound of Interest

Compound Name: 4-Propylnonane

CAS No.: 6165-37-3

Cat. No.: B13802712

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This document provides a comprehensive overview of the physicochemical properties of **4-propylnonane**, a saturated hydrocarbon. It includes key quantitative data, hypothetical experimental protocols for its analysis, and a conceptual workflow for its potential application in early-stage drug discovery as a lipophilic scaffold component.

## Core Physicochemical Data

**4-Propylnonane** is an alkane with the molecular formula  $C_{12}H_{26}$ .<sup>[1][2][3]</sup> Its structure consists of a nonane backbone with a propyl group attached to the fourth carbon atom. The following table summarizes its key molecular properties.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	PubChem[3], Molbase[1]
Molecular Weight	170.34 g/mol	ECHEMI[2][4], PubChem[3]
Monoisotopic Mass	170.203450829 Da	PubChem[3], ECHEMI[4]
IUPAC Name	4-propylnonane	PubChem[3]
CAS Number	6165-37-3	ECHEMI[4], Molbase[1]

## Hypothetical Experimental Protocols

The following sections detail hypothetical methodologies for the characterization and analysis of **4-propylnonane** in a research setting.

### 2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

- Objective: To determine the purity of a **4-propylnonane** sample and identify any potential isomeric impurities.
- Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
- Methodology:
  - Sample Preparation: Prepare a 1 mg/mL solution of **4-propylnonane** in hexane.
  - Injection: Inject 1  $\mu$ L of the sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) at an injection temperature of 250°C.
  - GC Separation: Utilize a temperature program starting at 80°C, holding for 2 minutes, then ramping to 200°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
  - MS Detection: The mass spectrometer will operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 350.

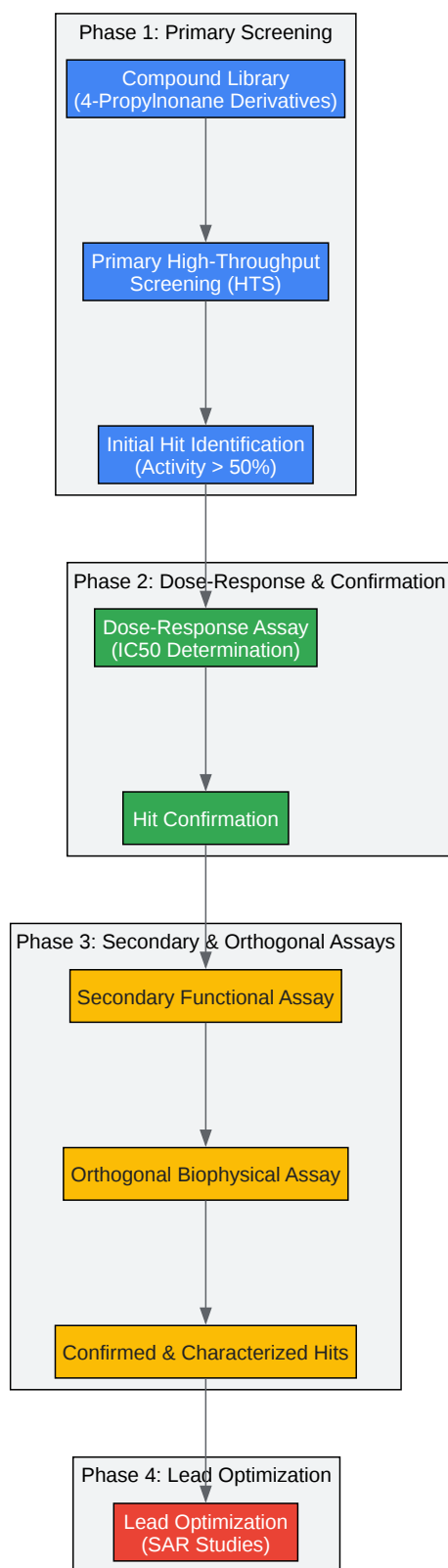
- Data Analysis: The retention time of the major peak will be used to identify **4-propylnonane**. The mass spectrum of this peak will be compared against a reference library (e.g., NIST) to confirm its identity. Purity is calculated based on the relative peak area of the **4-propylnonane** peak compared to the total area of all detected peaks.

## 2.2. Determination of Octanol-Water Partition Coefficient (LogP)

- Objective: To experimentally determine the lipophilicity of **4-propylnonane**, a critical parameter in drug design.
- Methodology:
  - Preparation: Prepare a stock solution of **4-propylnonane** in n-octanol. Also prepare a series of calibration standards of **4-propylnonane** in n-octanol.
  - Equilibration: Mix a known volume of the n-octanol stock solution with an equal volume of HPLC-grade water in a separatory funnel. Shake vigorously for 30 minutes to allow for partitioning between the two phases. Let the mixture stand until the layers have fully separated.
  - Quantification: Carefully separate the n-octanol and aqueous layers. Analyze the concentration of **4-propylnonane** remaining in the n-octanol phase using GC-MS as described in Protocol 2.1.
  - Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of **4-propylnonane** in the n-octanol phase to its concentration in the aqueous phase (determined by difference).

## Visualization of Conceptual Workflow

The following diagram illustrates a conceptual workflow for evaluating novel compounds, such as derivatives of **4-propylnonane**, in a high-throughput screening (HTS) cascade for drug discovery.



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Caption: Conceptual workflow for drug discovery high-throughput screening.

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